molecular formula C9H18ClNO2 B578019 (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 1233200-48-0

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No.: B578019
CAS No.: 1233200-48-0
M. Wt: 207.698
InChI Key: NUFQPPPCFKZWRT-DDWIOCJRSA-N
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Description

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives, including ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride, often involves continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert piperidinones back to piperidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating biological responses. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFQPPPCFKZWRT-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670061
Record name Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233200-48-0
Record name Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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